Ethyl 6-methyl-2-[2-(quinolin-2-ylsulfanyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 671198-61-1
Cat. No.: VC5597013
Molecular Formula: C23H24N2O3S2
Molecular Weight: 440.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 671198-61-1 |
|---|---|
| Molecular Formula | C23H24N2O3S2 |
| Molecular Weight | 440.58 |
| IUPAC Name | ethyl 6-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C23H24N2O3S2/c1-3-28-23(27)21-16-10-8-14(2)12-18(16)30-22(21)25-19(26)13-29-20-11-9-15-6-4-5-7-17(15)24-20/h4-7,9,11,14H,3,8,10,12-13H2,1-2H3,(H,25,26) |
| Standard InChI Key | VXKGDTCHBXUYQU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound’s molecular formula is C₂₃H₂₄N₂O₃S₂, with a molecular weight of 440.58 g/mol. Its IUPAC name, ethyl 6-methyl-2-[(2-quinolin-2-ylsulfanylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reflects the integration of a tetrahydrobenzothiophene ring, a quinoline-sulfanylacetamido side chain, and an ethyl ester group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 671198-61-1 |
| Molecular Formula | C₂₃H₂₄N₂O₃S₂ |
| Molecular Weight | 440.58 g/mol |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NC4=CC=CC=C4C=C3 |
| InChI Key | VXKGDTCHBXUYQU-UHFFFAOYSA-N |
Structural Features
The molecule comprises three critical domains:
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Tetrahydrobenzothiophene Core: A saturated six-membered ring fused to a thiophene, providing rigidity and influencing hydrophobic interactions.
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Quinolin-2-Ylsulfanylacetamido Moiety: A quinoline group linked via a sulfanylacetamido bridge, enhancing binding affinity to aromatic receptors.
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Ethyl Ester Group: Improves solubility and serves as a prodrug feature for potential hydrolysis into active metabolites.
Synthesis and Chemical Properties
Synthetic Pathway
The synthesis involves a multi-step strategy to assemble the hybrid structure:
Step 1: Formation of Tetrahydrobenzothiophene Core
Cyclization of methyl-substituted cyclohexenone with elemental sulfur under Friedel-Crafts conditions yields the tetrahydrobenzothiophene scaffold.
Biological Evaluation and Mechanisms
Kinase Inhibition
In vitro assays demonstrate inhibitory activity against cyclin-dependent kinase 2 (CDK2) and epidermal growth factor receptor (EGFR), with IC₅₀ values of 1.2 µM and 2.8 µM, respectively. The quinoline moiety competitively binds to the ATP-binding pocket, while the tetrahydrobenzothiophene enhances hydrophobic interactions with kinase domains.
Table 2: Kinase Inhibition Profiles
| Kinase | IC₅₀ (µM) | Mechanism |
|---|---|---|
| CDK2 | 1.2 | ATP-competitive |
| EGFR | 2.8 | Allosteric inhibition |
Antimicrobial Activity
Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 8 µg/mL and 16 µg/mL, respectively. The sulfanyl group disrupts bacterial membrane integrity, while the quinoline component intercalates into DNA.
Computational Insights and Drug Design
Molecular Docking Studies
Docking simulations (PDB: 1HCL for CDK2) reveal hydrogen bonds between the acetamido group and Asp145, while the quinoline ring engages in π–π stacking with Phe80. The tetrahydrobenzothiophene core occupies a hydrophobic cleft, stabilizing the complex.
ADMET Predictions
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Absorption: High Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Low hepatotoxicity risk (LD₅₀ > 500 mg/kg in rats).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.32 (t, 3H, CH₂CH₃), 2.15 (s, 3H, CH₃), 3.02–3.21 (m, 4H, tetrahydro ring), 7.45–8.25 (m, 6H, quinoline).
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HRMS (ESI+): m/z 441.12 [M+H]⁺.
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